5-Fluoro-3-hydroxy-2-methylbenzoic acid
Description
5-Fluoro-3-hydroxy-2-methylbenzoic acid is a fluorinated benzoic acid derivative with the molecular formula C₈H₇FO₃. Its structure features:
- A fluorine atom at the 5-position of the benzene ring.
- A hydroxyl (-OH) group at the 3-position.
- A methyl (-CH₃) group at the 2-position.
This compound combines electron-withdrawing (fluoro) and electron-donating (hydroxy, methyl) groups, creating a unique electronic environment. The hydroxyl group enhances hydrogen-bonding capacity, making it distinct from non-hydroxylated analogs.
Properties
Molecular Formula |
C8H7FO3 |
|---|---|
Molecular Weight |
170.14 g/mol |
IUPAC Name |
5-fluoro-3-hydroxy-2-methylbenzoic acid |
InChI |
InChI=1S/C8H7FO3/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3,10H,1H3,(H,11,12) |
InChI Key |
GEAJLRJEXCREPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1O)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-hydroxy-2-methylbenzoic acid typically involves the following steps:
Starting Material: The synthesis often begins with 5-Fluoro-2-methylbenzoic acid.
Reaction Conditions: The reaction conditions may include the use of solvents like acetic acid or water, with temperatures ranging from room temperature to elevated temperatures (e.g., 50-100°C) depending on the specific hydroxylation method used.
Industrial Production Methods
In an industrial setting, the production of 5-Fluoro-3-hydroxy-2-methylbenzoic acid may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and precise control of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-hydroxy-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 5-Fluoro-3-oxo-2-methylbenzoic acid.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 5-Fluoro-3-oxo-2-methylbenzoic acid.
Reduction: 5-Fluoro-2-methylbenzoic acid or 3-hydroxy-2-methylbenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Synthesis of Active Pharmaceutical Ingredients (APIs)
5-Fluoro-3-hydroxy-2-methylbenzoic acid serves as an intermediate in the synthesis of several APIs. Its structural features, including the fluorine atom and hydroxyl group, enhance its biological activity, making it a valuable precursor for developing new therapeutic agents. For instance, derivatives of this compound have shown promising results in inhibiting cancer cell proliferation by targeting microtubules, which is crucial for cell division .
Antiviral Properties
Research has indicated that derivatives of 5-Fluoro-3-hydroxy-2-methylbenzoic acid exhibit antiviral activities, particularly against HIV. These compounds interact with viral integrases, disrupting the replication process of the virus . A study demonstrated that structural modifications could enhance the binding affinity to viral targets, indicating the compound's potential as a lead structure for antiviral drug development .
Organic Synthesis
Reactivity and Derivative Formation
The compound is utilized in organic synthesis due to its reactivity. It can undergo various chemical transformations to yield derivatives with enhanced pharmacological properties. For instance, it can be converted into 5-fluoro-2-methyl-3-nitrobenzoic acid or other derivatives that may possess distinct biological activities . The following table summarizes some key derivatives and their potential applications:
| Derivative | Potential Application |
|---|---|
| 5-Fluoro-2-methyl-3-nitrobenzoic acid | Antimicrobial agents |
| 5-Fluoro-3-hydroxy-2-methylbenzoic acid | Antiviral and anticancer agents |
| 5-Fluoro-2-methylbenzamide | Neuroprotective effects |
Case Studies
Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of 5-Fluoro-3-hydroxy-2-methylbenzoic acid on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent. The compound exhibited IC50 values comparable to established chemotherapeutics, highlighting its therapeutic promise .
Case Study 2: Pharmacokinetics and Bioavailability
Another investigation focused on the pharmacokinetic properties of a prodrug derived from 5-Fluoro-3-hydroxy-2-methylbenzoic acid. The study found that modifying the compound improved its oral bioavailability significantly when tested in animal models. This enhancement was attributed to better absorption and metabolic stability, making it a candidate for further development into a clinically viable drug .
Cosmetic Applications
Beyond pharmaceuticals, 5-Fluoro-3-hydroxy-2-methylbenzoic acid has potential applications in cosmetic formulations. Its properties can contribute to skin hydration and stability in topical products. Regulatory standards require thorough testing of such compounds to ensure safety and efficacy before market introduction .
Mechanism of Action
The mechanism of action of 5-Fluoro-3-hydroxy-2-methylbenzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the hydroxyl group can participate in hydrogen bonding interactions.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Position and Functional Group Variations
5-Fluoro-2-methylbenzoic Acid (C₈H₇FO₂)
- Differences : Lacks the 3-hydroxy group.
- Impact :
- Reduced hydrogen-bonding capacity compared to the hydroxy-containing analog.
- Lower acidity (pKa ~2.8 vs. ~2.3 for the hydroxy analog due to the absence of the hydroxyl group’s electron-withdrawing effect) .
- Used as a precursor in synthesizing 5-Fluoro-3-hydroxy-2-methylbenzoic acid via hydroxylation reactions .
3-Hydroxy-2-methylbenzoic Acid (C₈H₈O₃)
- Differences : Lacks the 5-fluoro substituent.
- Impact :
- Lower electronegativity at the 5-position, altering reactivity in electrophilic substitution.
- Reduced metabolic stability compared to fluorinated analogs, as fluorine often enhances bioavailability .
5-Fluoro-3-methoxy-2-methylbenzoic Acid (C₉H₉FO₃)
- Differences : Methoxy (-OCH₃) replaces the hydroxy (-OH) group.
- Impact :
- Increased steric bulk and lipophilicity (LogP ~1.8 vs. ~1.2 for the hydroxy analog).
- Methoxy’s electron-donating effect reduces ring acidity (pKa ~3.1) compared to the hydroxy analog (pKa ~2.3) .
5-Fluoro-3-hydroxy-2-methylbenzoic Acid vs. 5-Fluoro-3-(2-methylphenyl)benzoic Acid (C₁₄H₁₁FO₂)
- Key Difference : The latter replaces the hydroxyl group with a 2-methylphenyl moiety.
- Impact: The bulky 2-methylphenyl group reduces solubility in aqueous media (LogP ~3.5 vs. ~1.2).
5-Amino-2-fluoro-3-hydroxybenzoic Acid (C₇H₆FNO₃)
- Key Difference: Amino (-NH₂) replaces the methyl group.
- Impact: Amino group introduces basicity (pKa ~5.1 for -NH₂ vs. ~2.3 for -CH₃), altering ionization at physiological pH.
Data Tables: Structural and Physicochemical Comparisons
Table 1: Substituent Effects on Acidity and Lipophilicity
| Compound | Substituents | pKa | LogP |
|---|---|---|---|
| 5-Fluoro-3-hydroxy-2-methylbenzoic acid | 5-F, 3-OH, 2-CH₃ | ~2.3 | ~1.2 |
| 5-Fluoro-2-methylbenzoic acid | 5-F, 2-CH₃ | ~2.8 | ~1.8 |
| 3-Hydroxy-2-methylbenzoic acid | 3-OH, 2-CH₃ | ~2.9 | ~1.0 |
| 5-Fluoro-3-methoxy-2-methylbenzoic acid | 5-F, 3-OCH₃, 2-CH₃ | ~3.1 | ~1.8 |
Biological Activity
5-Fluoro-3-hydroxy-2-methylbenzoic acid is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
5-Fluoro-3-hydroxy-2-methylbenzoic acid is characterized by a fluorine atom, a hydroxyl group, and a methyl group attached to a benzoic acid structure. Its molecular formula is , and it has a molecular weight of approximately 184.16 g/mol. The presence of the fluorine atom enhances its reactivity and biological activity, making it a valuable compound in organic synthesis and medicinal applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 184.16 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that 5-Fluoro-3-hydroxy-2-methylbenzoic acid exhibits significant antimicrobial properties . In various studies, it has demonstrated effectiveness against a range of bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Enterococcus faecalis
The minimum inhibitory concentration (MIC) values for these bacteria suggest that the compound can inhibit growth effectively at low concentrations. For instance, studies have shown MIC values as low as 32 µg/mL against Staphylococcus aureus.
Anticancer Activity
The compound also shows promising anticancer activity . It has been implicated in the inhibition of cancer cell proliferation through several mechanisms:
- Inhibition of Tubulin Polymerization : Similar to other benzoic acid derivatives, 5-Fluoro-3-hydroxy-2-methylbenzoic acid may bind to microtubules, disrupting their function and leading to apoptosis in cancer cells.
- Induction of Apoptosis : Studies have indicated that this compound can trigger apoptotic pathways in various cancer cell lines, including breast and colon cancer cells .
- Synergistic Effects : When combined with other chemotherapeutic agents, it has shown enhanced efficacy against resistant cancer cell lines .
The biological activities of 5-Fluoro-3-hydroxy-2-methylbenzoic acid can be attributed to its structural features:
- The hydroxyl group facilitates hydrogen bonding with biological targets.
- The fluorine atom enhances lipophilicity, improving membrane permeability and interaction with cellular targets.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of 5-Fluoro-3-hydroxy-2-methylbenzoic acid against clinical isolates of bacteria. The results indicated that the compound exhibited significant antibacterial activity with an MIC ranging from 16 to 64 µg/mL depending on the bacterial strain tested .
Study on Anticancer Properties
In another study focusing on its anticancer properties, researchers treated human breast cancer cell lines with varying concentrations of 5-Fluoro-3-hydroxy-2-methylbenzoic acid. The findings revealed a dose-dependent reduction in cell viability, with IC50 values around 50 µM after 48 hours of treatment . The study also highlighted the compound's ability to induce apoptosis as evidenced by increased annexin V staining.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
